molecular formula C11H7F2N B8577883 4-(2,6-Difluorophenyl)pyridine

4-(2,6-Difluorophenyl)pyridine

Cat. No. B8577883
M. Wt: 191.18 g/mol
InChI Key: MLCGDPSUWRYNGG-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7F2N and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-Difluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Difluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,6-Difluorophenyl)pyridine

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

4-(2,6-difluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-7H

InChI Key

MLCGDPSUWRYNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=NC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 4-bromopyridine hydrochloride (6.81 g, 35 mmol) in tetrahydrofuran (100 ml) was treated with sodium hydroxide (8.75 ml of a 4 N solution in water) and this mixture was stirred at ambient temperature for 5 min. 2,6-Difluorobenzeneboronic acid (6.36 g, 40 mmol) and potassium fluoride (6.71 g, 116 mmol) were added and this mixture was degassed with nitrogen for 10 min before adding tris(dibenzylideneacetone)dipalladium(0) (640 mg, 0.7 mmol) followed by tri-tert-butylphosphine (7 ml of a 0.2 M solution in 1,4-dioxane, 1.4 mmol). This mixture was stirred at ambient temperature for 15 min then heated at 50° C. for 30 min. The reaction mixture was diluted with dichloromethane then extracted with ice-cold 1 N sodium hydroxide solution (×2). The organics were dried over anhydrous magnesium sulphate, filtered and pre-adsorbed onto silica. Purification by chromatography (silica gel, 20–30% EtOAc/isohexane containing 0.5% methanol and 0.5% triethylamine) gave 4-(2,6-difluorophenyl)pyridine as a white solid (3.2 g, 48%): 1H NMR (360 MHz, CDCl3) δ 6.99–7.06 (2H, m), 7.32–7.39 (1H, m), 7.40–7.42 (2H, m), 8.71 (2H, d, J 6).
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Synthesis routes and methods III

Procedure details

A. 1.6 M solution of n-butyl lithium (14 ml) was added dropwise to a stirred solution of 1,3-difluorobenzene (2.17 g) in 34 ml dry tetrahydrofuran at -78° C. After 1 hour at -78° C., the solution was warmed to -50° C. and a solution of anhydrous zinc chloride (3.0 g) in 34 ml tetrahydrofuran was added. After a further 30 minutes at -50° C., a solution of 4-bromopyridine (1.62 g) in 10 ml ether was added followed by 1.0 g of tetrakis(triphenylphosphine) palladium. The solution was then allowed to warm slowly to room temperature and it was then heated at 40° C. for 12 hours. The mixture was cooled to room temperature and was first quenched with saturated aqueous ammonium chloride and then extracted with ethyl acetate. The organic extracts were dried and evaporated yielding a yellow crystalline solid. This material was purified by elution on silica gel with ethyl acetate/hexane to give 1.4 g (73% yield) of the required product as a pale yellow solid of m.p. 113°-114° C. NMR (CDCl3, 60 MHZ): 8.65 (m, 2H), 6.8-7.6 (m, 5H).
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